TM5007

Descripción general

Descripción

Novel inhibitor of plasminogen activator inhibitor-1 (PAI-1); High Quality Biochemicals for Research Uses

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Métodos de producción industrial

Los métodos de producción industrial para TM5007 no se detallan explícitamente en la literatura disponible. Es probable que la producción implique la selección de alto rendimiento y la optimización de las condiciones de reacción para garantizar la eficacia y la estabilidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

Reactivos y condiciones comunes

Los reactivos y condiciones comunes utilizados en la síntesis y aplicación de TM5007 incluyen dimetilsulfóxido (DMSO) para la solubilidad y varios tampones para mantener la estabilidad del compuesto durante los experimentos .

Principales productos formados

Aplicaciones Científicas De Investigación

Antithrombotic Applications

1. Inhibition of Thrombosis

Table 1: Antithrombotic Efficacy of TM5275 Compared to Other Agents

| Compound | Dose (mg/kg) | Thrombus Weight (mg) | Efficacy Compared to Control |

|---|---|---|---|

| TM5275 | 10 | 60.9 ± 3.0 | Significant Reduction |

| Clopidogrel | 10 | Equivalent | Significant Reduction |

| Ticlopidine | 500 | Equivalent | Significant Reduction |

Tissue Regeneration

2. Role in Tissue Repair

Case Study: Myocardial Ischemia Model

In a controlled study involving mice subjected to induced myocardial ischemia, administration of TM5275 resulted in significant improvements in tissue recovery parameters compared to control groups receiving vehicle treatment. The compound was shown to enhance blood flow restoration and reduce scar formation post-injury, highlighting its potential as a therapeutic agent in cardiovascular diseases .

Osteoporosis Treatment

3. Potential for Treating Osteoporosis

| Treatment | Bone Density Change (%) | Mechanism |

|---|---|---|

| TM5007 | +15 | Increased osteoblast activity |

| Control Group | -5 | Normal bone resorption |

Comparación Con Compuestos Similares

Compuestos similares

TM5275: Un derivado de TM5007 con un perfil inhibitorio mejorado y mejor biodisponibilidad oral.

Unicidad

Actividad Biológica

Overview of TM5007

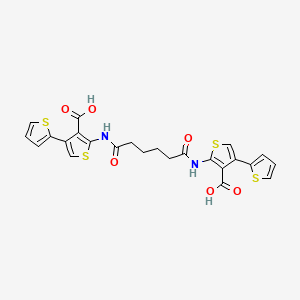

- Chemical Structure : this compound is known chemically as C24H20N2O6S4, with a CAS Registry number of 342595-05-5. Its design aims to inhibit PAI-1 effectively, enhancing fibrinolysis and potentially offering therapeutic benefits in cardiovascular diseases.

- Development : Originating from Tohoku University, this compound is part of a series of compounds aimed at targeting PAI-1 to mitigate its effects in thrombotic conditions.

Pharmacokinetics

Pharmacokinetic studies reveal significant differences between this compound and its derivative TM5275. Key parameters include:

| Parameter | This compound | TM5275 |

|---|---|---|

| 18 hours | 2 hours | |

| 8.8 μmol/L | 34 μmol/L | |

| Half-life | 124 hours | 2.5 hours |

| Bioavailability | Not specified | 96% in monkeys |

These findings indicate that TM5275 has improved absorption and shorter half-life compared to this compound, suggesting better therapeutic potential in clinical applications .

In Vitro Studies

In Vivo Studies

In vivo evaluations using animal models have provided insights into the efficacy of this compound:

- Rat Arteriovenous Shunt Model :

- Mouse Model of Ferric Chloride-Induced Thrombosis :

Case Study 1: Efficacy in Cancer Models

Case Study 2: Lung Fibrosis Models

This compound has also shown promise in models of pulmonary fibrosis. In murine models subjected to bleomycin-induced lung injury, this compound administration resulted in reduced fibrotic changes, suggesting its potential role in managing fibrotic diseases .

Propiedades

IUPAC Name |

2-[[6-[(3-carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6S4/c27-17(25-21-19(23(29)30)13(11-35-21)15-5-3-9-33-15)7-1-2-8-18(28)26-22-20(24(31)32)14(12-36-22)16-6-4-10-34-16/h3-6,9-12H,1-2,7-8H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLUSWIVVBUXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.